molecular formula C19H19ClN2O3S B2566090 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone CAS No. 862826-96-8

[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone

Cat. No.: B2566090
CAS No.: 862826-96-8
M. Wt: 390.88
InChI Key: YFUCLCVUHVYBQY-UHFFFAOYSA-N
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Description

[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Novel Pyrazole Derivatives : Research has identified pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds, including a variety synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant efficacy, with some exhibiting higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

  • Catalyst- and Solvent-Free Synthesis : A study outlined an efficient method for the synthesis of related compounds through a microwave-assisted Fries rearrangement, emphasizing the role of catalyst- and solvent-free conditions in creating more environmentally friendly and sustainable chemical processes (Moreno-Fuquen et al., 2019).

  • Antioxidant Properties : Research on diphenylmethane derivatives, including bromination and demethylation processes, revealed significant antioxidant power, offering potential applications in preventing oxidative stress-related diseases (Balaydın et al., 2010).

Molecular Docking and Activity Studies

  • Molecular Docking : Studies involving novel 1,3-oxazole clubbed pyridyl-pyrazolines have indicated their potential as anticancer and antimicrobial agents. These compounds have been validated through molecular docking studies, underscoring their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Anti-Candida Agent Characterization : Comprehensive characterization and molecular docking studies of a promising anti-Candida agent highlighted its potential therapeutic applications, further emphasizing the importance of molecular-level investigations for identifying new drug candidates (Jayasheela et al., 2018).

Future Directions

Indole derivatives, which may share structural similarities with this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone” and similar compounds could also have potential for future research and therapeutic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including liver toxicity and altered metabolic function . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain tissues . Additionally, binding proteins can influence the compound’s localization and distribution within the cell . These factors are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-15-8-5-9-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-3-4-7-14(13)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCLCVUHVYBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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